ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with tetramethyl groups, an ethyl carboxylate moiety, and a benzamido group linked to a tetrahydroquinoline sulfonyl group.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S2/c1-6-38-28(35)24-22-18-29(2,3)32-30(4,5)25(22)39-27(24)31-26(34)20-13-15-21(16-14-20)40(36,37)33-17-9-11-19-10-7-8-12-23(19)33/h7-8,10,12-16,32H,6,9,11,17-18H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMVROLEAUXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves several steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Thieno[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as 2-alkynylanilines, under acidic conditions.
Final Coupling and Esterification: The final step involves coupling the quinoline-sulfonyl intermediate with the thieno[2,3-c]pyridine derivative, followed by esterification to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions:
Scientific Research Applications
The compound ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and materials science based on the available literature.
Anticancer Activity
Research has indicated that compounds related to thieno[2,3-c]pyridine structures exhibit significant anticancer properties. This compound may function as a potent inhibitor of specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in various cancer types by targeting multiple signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The sulfonamide group present in the compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound could be evaluated for its efficacy against a range of pathogens including Gram-positive and Gram-negative bacteria .
Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound may also be investigated for its potential in treating neurodegenerative diseases. Compounds with similar frameworks have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications to the ethyl ester or the sulfonamide moiety could enhance solubility and bioavailability while reducing toxicity .
Organic Electronics
Compounds like this compound may also find applications in materials science due to their electronic properties. The conjugated systems within their structure can be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Drug Delivery Systems
The unique chemical structure could be utilized in developing advanced drug delivery systems where controlled release and targeted delivery are essential. Encapsulation of this compound within nanocarriers could enhance its therapeutic index by improving solubility and stability in biological environments.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The sulfonyl group can form strong interactions with protein targets, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thieno[2,3-c]pyridine Derivatives: The target compound shares its thieno[2,3-c]pyridine core with 6-(4-chlorobenzoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (). However, the latter replaces the tetramethyl groups with a 4-chlorobenzoyl substituent and introduces a trifluoromethylbenzoyl thioureido group.
- Imidazo[1,2-a]pyridine Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazo[1,2-a]pyridine core. While structurally distinct, both compounds utilize ester groups (ethyl carboxylates) and aromatic substituents. The nitro group in ’s compound may confer higher polarity compared to the target’s tetrahydroquinoline sulfonyl group .
Substituent Effects
- Sulfur-Containing Groups: The target compound’s tetrahydroquinoline sulfonyl group contrasts with the benzylsulfanyl substituent in ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate (). Sulfonyl groups are stronger electron-withdrawing agents than sulfanyl groups, which may influence binding interactions in biological systems .
- Aromatic Substituents: The 4-(1,2,3,4-tetrahydroquinoline) sulfonyl group in the target compound provides a bulky, lipophilic substituent, whereas analogs like 4-cyanobenzylidene () prioritize planar aromatic systems. Such differences impact solubility and bioavailability .
Spectral and Analytical Data
- HRMS and NMR : The target compound’s molecular formula (C₃₁H₃₅N₃O₅S₂) differs significantly from ’s derivative (C₂₅H₂₁F₃N₄O₃S₂), as shown by HRMS data. The tetramethyl groups in the target compound would result in distinct ^1H NMR signals (e.g., upfield methyl protons at δ ~1.2–1.5 ppm) compared to ’s aromatic protons .
Biological Activity
Ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with multiple functional groups including a sulfonamide and an amide linkage. Its molecular formula is with a molecular weight of approximately 455.6 g/mol. The presence of tetramethyl groups contributes to its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets:
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Compounds with thieno[2,3-c]pyridine moieties have shown to scavenge free radicals and reduce oxidative stress in cellular models .
- Antimicrobial Activity : Tetrahydroquinoline derivatives have demonstrated significant antimicrobial effects against various pathogens. The sulfonamide group is known for its antibacterial properties .
- Cytotoxic Effects : Preliminary studies have indicated that related compounds exhibit cytotoxicity against cancer cell lines. For instance, tetrahydroquinoline derivatives have been evaluated for their antiproliferative effects on human cancer cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Studies : In vitro assays demonstrated that ethyl 5,5,7,7-tetramethyl derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The mechanism involved the reduction of reactive oxygen species (ROS) in cellular environments.
- Antimicrobial Assays : A study focusing on the antimicrobial properties of related thieno[2,3-c]pyridines found that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Cytotoxicity Evaluation : Research on tetrahydroquinoline derivatives revealed that they possess selective cytotoxicity against specific cancer cell lines (e.g., HeLa and MCF-7). The studies employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
Q & A
Q. In vitro Assays :
- Measure IC values using fluorescence-based enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- Assess cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
In vivo Models : Test pharmacokinetics (oral bioavailability, half-life) in rodent models .
Q. How do substituent modifications (e.g., tetramethyl groups, sulfonylbenzamido) influence structure-activity relationships (SAR)?
- Key Findings :
- Tetramethyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Sulfonylbenzamido moiety : Improves target binding affinity via hydrophobic interactions and hydrogen bonding .
- Methodology : Synthesize analogs with varying substituents (e.g., replacing tetramethyl with ethyl groups) and compare bioactivity .
Q. How should contradictory data (e.g., varying bioactivity in replicate studies) be resolved?
- Root Cause Analysis :
- Experimental variability : Standardize assay conditions (e.g., cell passage number, reagent batches).
- Compound degradation : Confirm stability via LC-MS before assays .
Q. What computational methods predict its interaction with biological targets?
- Workflow :
Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., EGFR kinase).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity .
Q. What challenges arise during process scale-up, and how are they addressed?
- Challenges : Low yields in cyclization steps; solvent recovery inefficiencies.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
